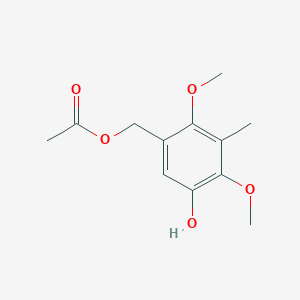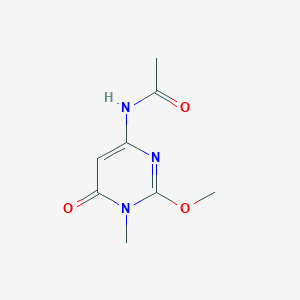
5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate, also known as HDMB, is a natural compound found in various plant species. It has gained attention in recent years due to its potential therapeutic properties, particularly in the field of cancer research.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell proliferation and survival. 5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate has been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is commonly upregulated in cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which can cause cellular damage and contribute to the development of cancer. 5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate has also been found to inhibit the expression of inflammatory cytokines, which can contribute to the development and progression of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate in lab experiments is its relatively low toxicity compared to other anticancer drugs. This allows for higher doses to be administered without causing significant adverse effects. However, 5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate has limited solubility in water, which can make it difficult to administer in vivo. Additionally, further research is needed to determine the optimal dosage and administration schedule for 5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate.
Direcciones Futuras
There are numerous potential future directions for research on 5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate. One area of interest is the development of novel drug delivery systems to improve its solubility and bioavailability. Another area of interest is the investigation of 5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate in combination with other anticancer drugs to enhance their efficacy. Additionally, further research is needed to fully understand the mechanism of action of 5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate and its potential therapeutic applications in other diseases.
Conclusion
In conclusion, 5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate is a natural compound with promising therapeutic properties in the field of cancer research. Its potential anticancer activities have been attributed to its ability to inhibit various signaling pathways involved in cancer cell proliferation and survival. Despite its limitations, 5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate remains a promising candidate for further research and development.
Métodos De Síntesis
5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The most common method of extraction involves the use of solvents such as ethanol or methanol to isolate 5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate from plant materials. Chemical synthesis involves the reaction of 3-methyl-4-methoxyphenol with acetic anhydride, followed by hydrolysis to produce 5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate.
Aplicaciones Científicas De Investigación
5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. In particular, 5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate has shown promising results in the treatment of breast, lung, and colon cancer. Studies have also shown that 5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate can enhance the efficacy of chemotherapy drugs.
Propiedades
Nombre del producto |
5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate |
|---|---|
Fórmula molecular |
C12H16O5 |
Peso molecular |
240.25 g/mol |
Nombre IUPAC |
(5-hydroxy-2,4-dimethoxy-3-methylphenyl)methyl acetate |
InChI |
InChI=1S/C12H16O5/c1-7-11(15-3)9(6-17-8(2)13)5-10(14)12(7)16-4/h5,14H,6H2,1-4H3 |
Clave InChI |
QIOBHZFQKAJPLY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1OC)O)COC(=O)C)OC |
SMILES canónico |
CC1=C(C(=CC(=C1OC)O)COC(=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Benzyloxy)phenyl]benzo-1,4-quinone](/img/structure/B303308.png)
![2-[4-(Benzyloxy)phenyl]-5-bromobenzo-1,4-quinone](/img/structure/B303309.png)





![2-phenyl-1-[(2-phenyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazole](/img/structure/B303316.png)
![1,4,5,7-tetramethyl-2-phenyl-2H-pyrrolo[3,4-d]pyridazine](/img/structure/B303317.png)
![N-[(4S)-4,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]benzamide](/img/structure/B303318.png)
![N-[5-(1-naphthyl)-3-phenyl-1H-pyrrol-2-yl]-N-[5-(1-naphthyl)-3-phenyl-2H-pyrrol-2-ylidene]amine](/img/structure/B303321.png)

![2-[2-(2-thienyl)vinyl]-1H-pyrrole](/img/structure/B303329.png)
